Lck Inhibitor

Beschreibung

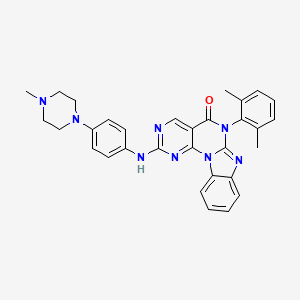

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-(2,6-dimethylphenyl)-4-[4-(4-methylpiperazin-1-yl)anilino]-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N8O/c1-20-7-6-8-21(2)27(20)39-29(40)24-19-32-30(35-28(24)38-26-10-5-4-9-25(26)34-31(38)39)33-22-11-13-23(14-12-22)37-17-15-36(3)16-18-37/h4-14,19H,15-18H2,1-3H3,(H,32,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJJWVDKNXABFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCN(CC7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lck Inhibitor Mechanism of Action in T-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Lymphocyte-specific protein tyrosine kinase (Lck) and the mechanism of action of its inhibitors within T-lymphocytes. It covers the core signaling pathways, quantitative inhibitor data, and detailed experimental protocols for assessing inhibitor efficacy.

The Central Role of Lck in T-Cell Activation

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa non-receptor tyrosine kinase belonging to the Src family.[1] It is a critical enzyme for the initiation of the T-cell receptor (TCR) signaling cascade, which is essential for T-cell development, activation, proliferation, and differentiation.[1][2] Lck is predominantly found in T-cells and natural killer (NK) cells, where it associates with the cytoplasmic tails of the CD4 and CD8 co-receptors.[3] Dysregulation of Lck activity has been implicated in numerous disorders, including autoimmune diseases like rheumatoid arthritis and psoriasis, as well as certain cancers such as T-cell acute lymphoblastic leukemia (T-ALL).[1][2][4] This makes Lck a prime therapeutic target for immunomodulation and cancer therapy.

The Lck Signaling Pathway

T-cell activation is initiated when the TCR recognizes a specific antigenic peptide presented by the Major Histocompatibility Complex (MHC) on an antigen-presenting cell (APC). This engagement triggers a conformational change in the TCR/CD3 complex, leading to the activation of Lck.

The key steps in the Lck-mediated signaling cascade are as follows:

-

Lck Activation : In resting T-cells, Lck is kept in an inactive state by phosphorylation of an inhibitory tyrosine residue (Tyr505) by the C-terminal Src kinase (Csk).[3] Upon TCR engagement, the phosphatase CD45 dephosphorylates Tyr505, allowing Lck to adopt an open, active conformation.[5] This is followed by Lck autophosphorylation at an activating tyrosine residue (Tyr394), leading to full kinase activity.[3][6]

-

ITAM Phosphorylation : Activated Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) located on the cytoplasmic tails of the CD3 and ζ-chains associated with the TCR.[3][7]

-

ZAP-70 Recruitment and Activation : The newly phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is recruited to the TCR complex.[8][9] Lck then phosphorylates ZAP-70, leading to its full activation.[9]

-

Downstream Signal Propagation : Activated ZAP-70 phosphorylates key adaptor proteins, most notably the Linker for Activation of T-cells (LAT).[9] Phosphorylated LAT acts as a scaffold, recruiting numerous other signaling molecules, including Phospholipase C-γ1 (PLC-γ1) and SLP-76. This assembly, known as the LAT signalosome, propagates signals that lead to calcium flux, activation of transcription factors (like NFAT and NF-κB), and ultimately, gene expression changes that drive T-cell proliferation, cytokine production (e.g., IL-2), and effector functions.[7][8][9]

Mechanism of Action of Lck Inhibitors

Lck inhibitors are typically small molecules designed to block the kinase activity of Lck, thereby preventing the downstream signaling events necessary for T-cell activation.[2] The predominant mechanism is competitive inhibition at the ATP-binding site within the Lck kinase domain.

By occupying this site, the inhibitor prevents ATP from binding, which halts the phosphotransferase reaction. This has the following consequences:

-

Inhibition of ITAM Phosphorylation : Without kinase activity, Lck cannot phosphorylate the ITAMs on the TCR/CD3 complex.

-

Prevention of ZAP-70 Activation : ZAP-70 is not recruited or phosphorylated, halting the signal cascade at a very early stage.

-

Suppression of T-Cell Response : The lack of downstream signaling prevents T-cell proliferation, cytokine secretion, and the execution of effector functions.[4]

This targeted inhibition of T-cell activity is therapeutically beneficial in autoimmune diseases, where the immune system is overactive, and in T-cell malignancies, where it can inhibit the uncontrolled proliferation of cancerous T-cells.[2]

Quantitative Analysis of Lck Inhibitors

The potency and selectivity of Lck inhibitors are critical parameters in drug development. Potency is typically measured as the half-maximal inhibitory concentration (IC₅₀), while selectivity is assessed by comparing the IC₅₀ for Lck against other kinases, particularly closely related Src family members like Fyn and Src.

| Inhibitor | Lck IC₅₀ | Selectivity Profile (IC₅₀) | Assay Type | Reference(s) |

| Dasatinib | < 1.0 nM | Src: 0.8 nM; ABL: <1 nM; YES: 0.5 nM; Fyn: <1.1 nM; c-Kit: 79 nM | Cell-free kinase assays | [4][6][10] |

| Saracatinib (AZD0530) | 4-11 nM | Src: 2.7 nM; c-YES, Fyn, Lyn, Fgr, Blk: 4-11 nM | Cell-free kinase assays | [2][9][11] |

| A-770041 | 147 nM | Fyn: 44.1 µM; Src: 9.1 µM; Fgr: 14.1 µM | Cell-free kinase assay (1 mM ATP) | [7][8][12] |

| Imatinib | 2.6 µM | Did not inhibit Fyn or Src at concentrations up to 50 µM | Cellular assay (Lck pY394) | [13] |

Note: IC₅₀ values can vary based on assay conditions, such as ATP concentration.

Experimental Protocols for Assessing Lck Inhibition

Evaluating the efficacy of Lck inhibitors requires a combination of biochemical and cellular assays.

Biochemical Kinase Assay

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified Lck protein. The ADP-Glo™ Kinase Assay is a common high-throughput method.

Detailed Protocol: ADP-Glo™ Lck Kinase Assay [14][15][16]

-

Reagent Preparation :

-

Prepare Lck Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).

-

Dilute purified recombinant Lck enzyme and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) in the kinase buffer to desired concentrations.

-

Prepare an ATP solution in the kinase buffer. The final ATP concentration should ideally be close to the Michaelis constant (Km) for Lck to ensure sensitive detection of competitive inhibitors.

-

Perform serial dilutions of the test inhibitor in DMSO, then dilute further in kinase buffer.

-

-

Kinase Reaction :

-

In a white, opaque 384-well plate, add reagents in the following order:

-

1 µL of inhibitor solution (or DMSO for control wells).

-

2 µL of Lck enzyme solution.

-

2 µL of Substrate/ATP mixture.

-

-

Mix the plate gently.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Detection :

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by Lck into ATP, which is then used by a luciferase to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate luminometer. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to Lck activity.

-

-

Data Analysis :

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cellular Assays

Cellular assays are crucial for confirming that an inhibitor is active in a physiological context, where it must cross the cell membrane and engage its target.

This assay measures the ability of an inhibitor to block T-cell division following stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved, which can be quantified by flow cytometry.[1][3]

Detailed Protocol: CFSE-based T-Cell Proliferation Assay [17][18]

-

Cell Isolation :

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Alternatively, prepare a single-cell suspension from mouse spleen and lyse red blood cells. T-cells can be used directly from this mixture or purified via magnetic bead separation.

-

-

CFSE Labeling :

-

Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE stock solution (in DMSO) to a final concentration of 1-5 µM. Vortex immediately for uniform labeling.

-

Incubate for 10-20 minutes at 37°C, protected from light.

-

Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium (containing 10% FBS). The serum proteins will bind any excess, unreacted CFSE.

-

Wash the cells 2-3 times with complete medium to remove all unbound CFSE.

-

-

Cell Culture and Stimulation :

-

Resuspend the labeled cells in complete RPMI medium and plate in a 96-well plate.

-

Add serial dilutions of the this compound (or DMSO as a vehicle control) to the wells and pre-incubate for 1-2 hours at 37°C.

-

Stimulate the T-cells. A common method is to use plates pre-coated with an anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) and add soluble anti-CD28 antibody (1-2 µg/mL) to the culture.

-

Culture the cells for 3 to 5 days at 37°C in a 5% CO₂ incubator.

-

-

Flow Cytometry Analysis :

-

Harvest the cells from the plate.

-

Stain with a viability dye (e.g., 7-AAD or DAPI) to exclude dead cells from the analysis.

-

Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

-

Analyze the data by first gating on live, single cells. On a histogram of CFSE fluorescence, unstimulated cells will show a single bright peak. Proliferating cells will show multiple, successively dimmer peaks, each representing a round of division.

-

Quantify the percentage of divided cells or use proliferation modeling software to calculate a proliferation index. Compare the results from inhibitor-treated wells to the DMSO control.

-

This powerful technique measures the phosphorylation status of specific signaling proteins inside individual cells, providing a direct readout of kinase activity in a cellular context. It can be used to confirm that an this compound blocks the phosphorylation of Lck itself (pY394) and its immediate downstream targets like ZAP-70 and LAT.[19][20]

Detailed Protocol: Phospho-flow for Lck Pathway Analysis [21]

-

Cell Stimulation and Inhibition :

-

Aliquot T-cells (e.g., purified human T-cells or Jurkat cells) into tubes.

-

Pre-incubate cells with the this compound or DMSO control for 1-2 hours at 37°C.

-

Stimulate the cells for a short period (e.g., 2-15 minutes) with an activating agent like anti-CD3/CD28 antibodies or pervanadate. Include an unstimulated control.

-

-

Fixation :

-

Immediately stop the stimulation by adding formaldehyde to a final concentration of 1.5-2% (e.g., using a 16% stock).

-

Incubate for 10-15 minutes at room temperature to cross-link proteins and lock in the phosphorylation states.

-

Wash the cells with FACS buffer (PBS + 0.5% BSA).

-

-

Permeabilization :

-

Gently resuspend the fixed cell pellet. While vortexing slowly, add ice-cold 90-100% methanol to permeabilize the cells. This step is critical for allowing antibodies to access intracellular epitopes.

-

Incubate on ice for 30 minutes (or store at -20°C for later analysis).

-

-

Staining :

-

Wash the cells thoroughly with FACS buffer to remove the methanol.

-

Resuspend the cells in FACS buffer and add a cocktail of fluorescently-labeled antibodies. This can include:

-

Phospho-specific antibodies (e.g., anti-pLck (Y394), anti-pZAP70 (Y319), anti-pERK).

-

Surface marker antibodies to identify cell subsets (e.g., anti-CD4, anti-CD8).

-

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells 1-2 times with FACS buffer.

-

-

Flow Cytometry Analysis :

-

Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on the cell population of interest (e.g., CD4+ T-cells).

-

Measure the median fluorescence intensity (MFI) of the phospho-specific antibody in stimulated vs. unstimulated samples to confirm pathway activation.

-

Compare the MFI of the phospho-protein in inhibitor-treated samples to the DMSO control to quantify the degree of inhibition.

-

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saracatinib | EGFR | Autophagy | BTK | Src | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. A-770041 | Selective this compound | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. stemcell.com [stemcell.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. ulab360.com [ulab360.com]

- 16. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 17. mucosalimmunology.ch [mucosalimmunology.ch]

- 18. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 19. Intracellular Phospho-Flow cytometry reveals novel insights into TCR proximal signaling events. A comparison with Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to the Discovery and Development of Novel Lck Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel inhibitors targeting the Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor signaling pathway and a key target for therapeutic intervention in various diseases, including autoimmune disorders and certain cancers.[1][2][3][4] This document details the core aspects of Lck inhibitor development, from understanding its biological role to the practicalities of experimental validation.

The Role of Lck in T-Cell Signaling

Lck is a 56 kDa non-receptor Src family kinase predominantly expressed in T-lymphocytes.[1][5] It plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade upon antigen recognition.[5][6] The activation of Lck leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck.[1] The activated ZAP-70 then phosphorylates downstream adaptor proteins, initiating a signaling cascade that ultimately leads to T-cell activation, proliferation, and cytokine production.[1]

The activity of Lck is tightly regulated through phosphorylation and dephosphorylation of key tyrosine residues. Phosphorylation of Tyr394 in the activation loop leads to an active conformation, while phosphorylation of Tyr505 in the C-terminal tail by C-terminal Src kinase (Csk) results in an inhibited, closed conformation.[1][7] The phosphatase CD45 is responsible for dephosphorylating Tyr505, thereby activating Lck.[1]

Given its central role in T-cell activation, the aberrant activity or expression of Lck is implicated in various pathological conditions, including autoimmune diseases like rheumatoid arthritis and asthma, as well as certain types of cancer such as T-cell acute lymphoblastic leukemia (T-ALL).[1][2][3] This makes Lck an attractive target for the development of small molecule inhibitors.

Below is a diagram illustrating the Lck signaling pathway.

Classes of Lck Inhibitors

The development of Lck inhibitors has primarily focused on ATP-competitive molecules that bind to the kinase domain. However, to achieve greater selectivity and overcome resistance, other strategies such as covalent and allosteric inhibition are being explored.

2.1. ATP-Competitive Inhibitors:

These inhibitors function by competing with ATP for binding to the active site of Lck. Many early Lck inhibitors belong to this class and are often based on scaffolds known to interact with the kinase hinge region, such as pyrazolopyrimidines, quinazolines, and pyrimidopyridazines.[1] While potent, a major challenge with ATP-competitive inhibitors is achieving selectivity against other closely related Src family kinases (SFKs) due to the high conservation of the ATP-binding pocket.[1]

2.2. Covalent Inhibitors:

Covalent inhibitors form an irreversible bond with a specific amino acid residue within the target protein, typically a cysteine.[8][9] This approach can lead to prolonged target engagement and high potency. The design of covalent Lck inhibitors often involves incorporating a reactive "warhead," such as an acrylamide group, into a scaffold that directs it to a non-catalytic cysteine residue near the active site.[8] This strategy can enhance selectivity, as the targeted cysteine may not be present in other kinases.[10]

2.3. Allosteric Inhibitors:

Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that inhibits its activity.[11][12] This approach offers the potential for high selectivity, as allosteric sites are generally less conserved than the ATP-binding pocket.[11][13] The discovery of allosteric Lck inhibitors is an emerging area of research with the potential to yield highly specific therapeutics.[1]

Quantitative Data on Novel Lck Inhibitors

The following tables summarize the in vitro potency of selected novel Lck inhibitors from various chemical classes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

Table 1: Pyrazole and Pyrimidine-Based Lck Inhibitors

| Compound | Scaffold | Lck IC50 (µM) | Selectivity Notes | Reference |

| PP1 | Pyrazolopyrimidine | 0.005 | Non-selective within Src family | [1] |

| PP2 | Pyrazolopyrimidine | 0.004 | Non-selective within Src family | [1] |

| A-770041 | Pyrazolopyrimidine | 0.147 | Specific for Lck | [1] |

| Compound X | 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine | 0.009 | Src IC50 = 0.045 µM | [1] |

| Compound XI | 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine | 0.036 | Src IC50 = 0.914 µM | [1] |

| Compound XII | 2-aminopyrimidine carbamate | 0.0006 | Src IC50 = 0.001 µM | [1] |

Table 2: Other Heterocyclic Lck Inhibitors

| Compound | Scaffold | Lck IC50 (µM) | Selectivity Notes | Reference |

| BMS-243117 (V) | Benzothiazole | 0.004 | Fyn IC50 = 0.128 µM, Src IC50 = 0.632 µM | [1] |

| Compound VI | Aminoquinazoline | 0.0002 | Potent against other Src family members | [1] |

| Compound VIII | 1,2-dihydropyrimido[4,5-c]pyridazine | 0.002 | Src IC50 = 0.003 µM | [1] |

Experimental Protocols

The discovery and characterization of novel Lck inhibitors rely on a series of well-defined experimental assays. Below are detailed protocols for key in vitro and cell-based assays.

4.1. In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of Lck by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

-

Recombinant human Lck enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Test compounds dissolved in DMSO

-

96-well plates

-

Phosphocellulose filter plates or paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the Lck enzyme to each well (except negative controls) and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto phosphocellulose filters.

-

If using filter plates/paper, wash extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

4.2. LanthaScreen™ Eu Kinase Binding Assay

This is a high-throughput, non-radioactive assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors are detected by their ability to displace the tracer.[14]

Materials:

-

Recombinant Lck enzyme (often tagged, e.g., with GST)

-

LanthaScreen™ Eu-anti-tag antibody (e.g., anti-GST)

-

Alexa Fluor™ 647-labeled kinase tracer

-

Kinase buffer

-

Test compounds in DMSO

-

384-well plates

-

Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Add the test compounds to the wells of a 384-well plate.

-

Add a pre-mixed solution of the Lck enzyme and the Eu-anti-tag antibody to the wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

-

Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the europium and Alexa Fluor™ 647 wavelengths.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Determine the IC50 values from the dose-response curves of the TR-FRET ratio versus inhibitor concentration.

4.3. T-Cell Proliferation Assay

This cell-based assay assesses the effect of Lck inhibitors on the proliferation of primary T-cells or T-cell lines (e.g., Jurkat) following stimulation.

Materials:

-

Primary human or murine T-cells, or a T-cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))

-

Test compounds in DMSO

-

96-well cell culture plates

-

Proliferation detection reagent (e.g., [³H]-thymidine, BrdU, or resazurin-based reagents like CellTiter-Blue®)

-

Appropriate detection instruments (scintillation counter, plate reader)

Procedure:

-

Plate the T-cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of the test compounds and incubate for a short period (e.g., 1-2 hours).

-

Add the T-cell stimulants to the wells to induce proliferation.

-

Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

-

Add the proliferation detection reagent according to the manufacturer's instructions. For [³H]-thymidine, add during the last 18 hours of incubation.

-

If using [³H]-thymidine, harvest the cells onto filter mats and measure radioactivity. For colorimetric or fluorometric assays, read the plate on a suitable plate reader.

-

Calculate the percentage of proliferation inhibition and determine the IC50 values.

Experimental and Developmental Workflow

The discovery and development of a novel this compound follows a structured workflow, from initial screening to preclinical evaluation.

Conclusion

Lck remains a highly validated and promising target for the treatment of T-cell mediated diseases. The development of novel Lck inhibitors has progressed significantly, with a deeper understanding of the structure-activity relationships and the exploration of diverse chemical scaffolds. The ongoing efforts to develop more selective inhibitors, including covalent and allosteric modulators, hold the promise of delivering safer and more effective therapies. The experimental protocols and workflow outlined in this guide provide a framework for the systematic discovery and characterization of the next generation of Lck inhibitors.

References

- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights | Semantic Scholar [semanticscholar.org]

- 5. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 6. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allosteric small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. Recent Advances in the Discovery of CK2 Allosteric Inhibitors: From Traditional Screening to Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

The Role of Lck Kinase in the T-cell Receptor Signaling Pathway: An In-depth Technical Guide

Abstract The lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family kinase that serves as the most proximal and critical enzyme in the T-cell receptor (TCR) signaling cascade.[1] Found predominantly in T-lymphocytes, Lck is indispensable for T-cell development, activation, proliferation, and differentiation.[2][3] Upon TCR engagement with a peptide-major histocompatibility complex (pMHC), Lck initiates a highly regulated cascade of phosphorylation events, beginning with the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.[4][5] This action recruits and activates downstream effectors, most notably the ZAP-70 kinase, thereby propagating the signal that ultimately dictates the T-cell's fate.[6] Due to its central role, dysregulation of Lck activity is implicated in numerous disorders, including immunodeficiencies, autoimmune diseases, and T-cell malignancies, making it a prime target for therapeutic intervention.[3][7][8] This technical guide provides a comprehensive overview of Lck's structure, regulation, and function within the TCR pathway, details key experimental methodologies used to study it, and summarizes its significance as a drug target for researchers, scientists, and drug development professionals.

Introduction to T-Cell Receptor (TCR) Signaling

T-cells are central players in the adaptive immune system, responsible for recognizing and eliminating pathogens and cancerous cells. This recognition is mediated by the T-cell receptor (TCR), a protein complex on the T-cell surface.[9] The TCR complex is composed of a ligand-binding TCR heterodimer (typically α and β chains) and the invariant CD3 (γ, δ, ε) and ζ chains.[9][10] The intracellular domains of the CD3 and ζ chains contain conserved sequences known as Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[11][12] These ITAMs are the primary substrates for the initial phosphorylation event that triggers the entire signaling cascade.[5] The lymphocyte-specific protein tyrosine kinase, Lck, is the critical enzyme responsible for this initiating phosphorylation, positioning it as the gatekeeper of T-cell activation.[12][13]

Lck: Structure and Regulation

Molecular Architecture

Lck is a 56 kDa protein with a modular structure characteristic of the Src kinase family.[12] Its domains, each with a distinct function, are crucial for its localization, protein-protein interactions, and catalytic activity.[14][15]

-

SH4 Domain (N-terminus): This domain contains sites for myristoylation and palmitoylation, lipid modifications that anchor Lck to the inner leaflet of the plasma membrane.[12][16]

-

Unique Region: This region is distinct to Lck and contains a dicysteine motif (the "zinc clasp") responsible for its association with the cytoplasmic tails of the CD4 and CD8 coreceptors.[12][17]

-

SH3 Domain (Src Homology 3): This domain mediates protein-protein interactions by recognizing and binding to proline-rich motifs on other signaling proteins.[16]

-

SH2 Domain (Src Homology 2): The SH2 domain binds to specific phosphotyrosine residues on other proteins, facilitating the assembly of signaling complexes.[16] It also plays an intramolecular regulatory role by binding to phosphorylated Tyr505 in the C-terminal tail, holding Lck in an inactive state.[12]

-

Kinase (Catalytic) Domain (SH1): This is the functional core of the enzyme, responsible for transferring a phosphate group from ATP to tyrosine residues on substrate proteins.[16] It contains a critical tyrosine residue (Tyr394) in its activation loop.[18]

-

C-terminal Regulatory Tail: This short tail contains a key inhibitory tyrosine residue (Tyr505).[16]

Regulation of Lck Activity

Lck activity is tightly controlled by a dynamic interplay of phosphorylation and dephosphorylation at two key tyrosine residues, which governs the kinase's conformational state.[6]

-

Inhibitory Phosphorylation (Tyr505): In resting T-cells, Lck is maintained in a constitutively inhibited, or "closed," conformation.[12] This is achieved through phosphorylation of Tyr505 by the C-terminal Src kinase (Csk).[6] The phosphorylated Tyr505 is then bound by Lck's own SH2 domain, causing the protein to fold in on itself and obstruct the active site.[12][13]

-

Activating Dephosphorylation (Tyr505): The initial step towards Lck activation is the dephosphorylation of the inhibitory Tyr505. This is primarily carried out by the transmembrane phosphatase CD45.[4][6] Removal of the phosphate group from Tyr505 releases the SH2 domain, allowing the kinase to adopt a "primed" or partially open conformation.[19]

-

Activating Autophosphorylation (Tyr394): Once primed, Lck can phosphorylate another Lck molecule in trans on Tyr394, a process known as autophosphorylation.[12][20] Phosphorylation of this residue within the activation loop stabilizes the kinase domain in a fully active, "open" conformation, leading to a significant increase in its catalytic activity.[18]

The balance between the activities of CD45 and Csk establishes the threshold for T-cell activation.[6] Additional regulation is provided by phosphatases like SHP-1, which can dephosphorylate the activating Tyr394 to terminate the signal.[12][13]

The Central Role of Lck in TCR Signal Initiation

The initiation of TCR signaling is not merely a ligand-induced switch but a complex process governed by spatial and conformational reorganization. Recent evidence supports a "kinetic-segregation" model, which posits that a significant fraction of Lck in resting T-cells is already catalytically active.[19][21] TCR triggering is therefore thought to be the result of a spatial reorganization that brings this active Lck into proximity with its substrates, the TCR ITAMs, while excluding inhibitory phosphatases like CD45.[4][19]

Association with Coreceptors

Lck is physically associated with the cytoplasmic domains of the T-cell coreceptors, CD4 on helper T-cells and CD8 on cytotoxic T-cells.[12][17] This interaction is crucial for efficient T-cell activation, as the coreceptors bind to the same pMHC molecule as the TCR, effectively concentrating Lck at the site of receptor engagement.[17] This colocalization dramatically increases the probability and rate of ITAM phosphorylation.[17] While both coreceptor-bound and free Lck can phosphorylate the TCR, evidence suggests that free Lck may initiate the signal more rapidly.[12][22]

Phosphorylation of ITAMs and ZAP-70 Activation

Upon TCR-pMHC-coreceptor engagement, the following sequential events occur:

-

Lck-mediated ITAM Phosphorylation: Active Lck phosphorylates the tyrosine residues within the ITAMs of the CD3 and ζ-chains.[11][20]

-

ZAP-70 Recruitment: The newly phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of another crucial tyrosine kinase, the 70 kDa Zeta-Associated Protein (ZAP-70).[4][6]

-

ZAP-70 Phosphorylation and Activation: Once recruited to the TCR complex, ZAP-70 is itself phosphorylated by Lck on key tyrosine residues (such as Tyr319 and Tyr493), which fully activates its kinase function.[1][4][23]

Activated ZAP-70 then phosphorylates downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT), which acts as a scaffold to assemble a larger "signalosome" complex, propagating the signal to multiple downstream pathways.[5][6]

Downstream Signaling and Cellular Outcomes

The activation of the Lck-ZAP-70-LAT axis triggers several critical downstream signaling pathways:

-

PLCγ1 Pathway: Activated LAT recruits and facilitates the activation of Phospholipase C gamma 1 (PLCγ1).[5] PLCγ1 cleaves PIP2 into the second messengers IP3 and DAG.[5][10] IP3 triggers calcium release from intracellular stores, leading to the activation of the transcription factor NFAT, while DAG activates Protein Kinase C (PKC) and the Ras-MAPK pathway.[5][10]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, is activated and leads to the activation of the AP-1 transcription factor.[1][10]

-

PI3K-Akt Pathway: This pathway is also engaged, promoting cell survival, proliferation, and metabolic programming.[10]

Together, these pathways orchestrate the transcriptional program that results in T-cell activation, characterized by cytokine production (e.g., IL-2), rapid proliferation, and differentiation into effector and memory cells.

Lck in T-Cell Development

Lck's role is not confined to mature T-cells; it is fundamentally required for T-cell development in the thymus.[2] TCR-based signaling is essential at several developmental checkpoints, including pre-TCR signaling, positive selection, and negative selection.[11] Lck is the major contributor to these signals, and its absence leads to a severe block in T-cell development.[2][11] The strength of Lck-dependent signaling helps determine whether a developing thymocyte is positively selected (for weak self-MHC recognition) or negatively selected (for strong self-MHC recognition), thus shaping the peripheral T-cell repertoire.[2]

Quantitative Analysis of Lck Function

Quantitative measurements are essential for understanding the precise regulation of Lck and for the development of targeted therapies.

| Parameter | Value | Cell Type / Condition | Significance | Reference |

| Active Lck Fraction | Up to ~40% of total Lck | Resting naive human T-cells | Demonstrates a substantial pool of constitutively active Lck available for rapid signal initiation. | [21] |

| Lck-Coreceptor Stoichiometry | CD4 has a higher binding affinity and coupling to Lck than CD8. | Peripheral T-cells | Differences in coupling may contribute to distinct signaling thresholds and functions of CD4+ and CD8+ T-cells. | [22][24][25] |

| Kinase Activity (kcat) | 1–2 s⁻¹ | For CD3-ζ ITAMs | High catalytic rate allows for rapid phosphorylation and signal amplification. | [21] |

| IC₅₀ of Inhibitor (Compound 1232030-35-1) | 0.43 nM | In vitro kinase assay | Shows the high potency of newly developed specific Lck inhibitors for therapeutic applications. | [26] |

| IC₅₀ of Staurosporine | 3.3 nM | ADP-Glo kinase assay | Provides a reference value for a broad-spectrum kinase inhibitor against Lck. | [27] |

Experimental Protocols for Studying Lck

A variety of biochemical and cell-based assays are used to investigate Lck's function, activity, and regulation.

In Vitro Kinase Assay

This assay directly measures the catalytic activity of purified Lck against a substrate.

Methodology:

-

Immunoprecipitation (Optional): Isolate Lck from cell lysates using an anti-Lck antibody coupled to protein A/G beads.

-

Reaction Setup: Wash the immunoprecipitates and resuspend in kinase buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 10 mM MnCl₂).[21]

-

Substrate Addition: Add a recombinant substrate, such as a GST-tagged cytoplasmic tail of CD3ζ or a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1.[21][28]

-

Initiate Reaction: Start the reaction by adding ATP (e.g., 1 mM).[21]

-

Incubation: Incubate the reaction at 30°C or 37°C for a defined period (e.g., 20-30 minutes).[21]

-

Termination: Stop the reaction by adding Laemmli sample buffer or an ADP-Glo™ Reagent to deplete remaining ATP.[21][29]

-

Detection:

-

Western Blot: Analyze the reaction mixture by SDS-PAGE and Western blot using a phospho-specific antibody against the substrate (e.g., anti-pY142-ζ).[21]

-

Luminescence: If using the ADP-Glo™ assay, add a Kinase Detection Reagent to convert the generated ADP to ATP and measure the resulting luminescence, which is proportional to kinase activity.[29]

-

Immunoprecipitation and Western Blotting for Phosphorylation Analysis

This workflow is used to determine the in vivo phosphorylation status of Lck or its substrates in response to stimulation.

Methodology:

-

Cell Stimulation: Treat T-cells (e.g., Jurkat cell line or primary T-cells) with stimulating agents (e.g., anti-CD3/CD28 antibodies) for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

-

Immunoprecipitation (IP): Incubate the clarified cell lysates with an antibody specific to the protein of interest (e.g., anti-Lck) overnight. Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Probing: Probe the membrane with primary antibodies specific for the phosphorylated forms of the proteins (e.g., anti-pY394-Lck, anti-pY505-Lck) and with antibodies for the total protein as a loading control.

-

Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and a suitable detection reagent to visualize the protein bands. Quantify band intensity using densitometry.

ZAP-70 Membrane Recruitment Assay

This live-cell imaging assay provides an indirect but powerful readout of Lck's activity towards ITAMs.[23]

Methodology:

-

Cell Line Preparation: Use a cell line (e.g., HEK cells or Lck-deficient Jurkat cells) co-expressing the TCR complex and a fluorescently tagged ZAP-70 (e.g., ZAP-70-GFP).

-

Lck Expression: Transfect the cells with the Lck construct to be tested.

-

Imaging: Plate the cells on a glass-bottom dish suitable for microscopy.

-

Stimulation: Stimulate the cells (e.g., with anti-CD3 antibody-coated beads or surfaces).

-

Live-Cell Imaging: Acquire time-lapse images using Total Internal Reflection Fluorescence (TIRF) microscopy, which selectively visualizes the plasma membrane.

-

Analysis: Quantify the recruitment of ZAP-70-GFP to the plasma membrane over time. The rate and extent of recruitment are proportional to Lck-mediated ITAM phosphorylation.[23]

Lck as a Therapeutic Target

Given its pivotal role in T-cell function, Lck has emerged as a significant therapeutic target for a range of diseases.[3][8]

-

Oncology: In T-cell malignancies such as T-cell acute lymphoblastic leukemia (T-ALL), Lck is often overexpressed or hyperactivated, driving uncontrolled cell proliferation.[7][26] Lck inhibitors can suppress the survival signals in these cancerous T-cells, inducing apoptosis.[7][26]

-

Autoimmune and Inflammatory Diseases: In conditions like rheumatoid arthritis and asthma, unwanted T-cell activation contributes to pathology.[3] By inhibiting Lck, the activation of autoreactive T-cells can be dampened, reducing the inflammatory response.[30]

-

Transplantation: Lck inhibitors are being explored to prevent the rejection of transplanted organs by suppressing the recipient's T-cell response against the foreign tissue.[30]

The development of small-molecule inhibitors that specifically target the ATP-binding site of Lck is an active area of research.[30] The goal is to create highly potent and selective drugs that minimize off-target effects on other kinases, thereby improving therapeutic outcomes and reducing side effects.[26][30]

Conclusion

Lck kinase is the master initiator of the T-cell receptor signaling pathway. Its intricate regulation through domain architecture, protein interactions, and a precise phosphorylation-dephosphorylation cycle ensures that T-cell activation is a tightly controlled process. From its essential role in T-cell development to its function as the primary signal transducer in mature T-cells, Lck stands as a central node in cellular immunology. The deep understanding of its molecular mechanisms, facilitated by the quantitative and biochemical assays described herein, continues to pave the way for innovative therapeutic strategies targeting a host of immunological diseases and cancers.

References

- 1. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T cell development is regulated by the coordinated function of proximal and distal Lck promoters active at different developmental stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 6. mdpi.com [mdpi.com]

- 7. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights | Semantic Scholar [semanticscholar.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. cd-genomics.com [cd-genomics.com]

- 11. [PDF] Function of the Src-family kinases, Lck and Fyn, in T-cell development and activation | Semantic Scholar [semanticscholar.org]

- 12. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 17. Frontiers | Coreceptors and TCR Signaling – the Strong and the Weak of It [frontiersin.org]

- 18. Structural basis for activation of human lymphocyte kinase Lck upon tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. davislab-oxford.org [davislab-oxford.org]

- 20. Lck activation: puzzling the pieces together - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Constitutively Active Lck Kinase in T Cells Drives Antigen Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. Encoding optical control in LCK kinase to quantitatively investigate its activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dynamics of the Coreceptor-LCK Interactions during T Cell Development Shape the Self-Reactivity of Peripheral CD4 and CD8 T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The kinase occupancy of T cell coreceptors reconsidered - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. reactionbiology.com [reactionbiology.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. promega.com [promega.com]

- 30. What are LCK inhibitors and how do they work? [synapse.patsnap.com]

Lck as a Therapeutic Target in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Lck in T-Cell Driven Autoimmunity

Autoimmune diseases, a diverse group of chronic illnesses including rheumatoid arthritis, systemic lupus erythematosus, and psoriasis, are fundamentally driven by a dysregulated immune system that mistakenly attacks the body's own tissues.[1][2] T-lymphocytes (T-cells) are central players in the pathogenesis of these conditions.[3] The activation of T-cells is a critical initiating event, and at the heart of this process lies the Lymphocyte-specific protein tyrosine kinase (Lck).[4][5]

Lck is a 56 kDa non-receptor tyrosine kinase belonging to the Src family. Its expression is primarily restricted to lymphoid cells, making it an attractive therapeutic target. By selectively inhibiting Lck, it's possible to dampen the aberrant T-cell activity that drives autoimmune responses, potentially offering a more targeted therapeutic approach with an improved safety profile compared to broader immunosuppressive agents.[1][3] This guide provides an in-depth overview of Lck's role in T-cell signaling, the rationale for its therapeutic targeting, quantitative data on known inhibitors, and detailed experimental protocols for evaluating novel Lck-targeting compounds.

The Lck Signaling Pathway in T-Cell Activation

T-cell activation is initiated upon the engagement of the T-cell receptor (TCR) with an antigenic peptide presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC). Lck, which is physically associated with the cytoplasmic tails of the CD4 or CD8 co-receptors, is the primary kinase responsible for initiating the downstream signaling cascade.[4]

Key steps in the pathway include:

-

Initiation: Upon TCR/co-receptor engagement with the peptide-MHC complex, Lck is brought into close proximity to the TCR complex.

-

ITAM Phosphorylation: Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains of the TCR complex.[4]

-

ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, Zeta-chain-associated protein kinase 70 (ZAP-70). Lck then phosphorylates and activates the recruited ZAP-70.

-

Signal Propagation: Activated ZAP-70 phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76. This leads to the formation of a large signaling complex, or "signalosome".

-

Downstream Cascades: The signalosome activates multiple downstream pathways, including the Phospholipase C gamma 1 (PLCγ1) pathway, which results in calcium mobilization and activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), and the Ras-MAPK pathway.

-

T-Cell Response: These signaling cascades culminate in hallmark T-cell responses: cytokine production (e.g., IL-2), cellular proliferation, and differentiation into effector cells that mediate the inflammatory response.[5]

Caption: Lck-mediated T-Cell Receptor (TCR) signaling cascade.

Lck Inhibitors: Quantitative Analysis

The development of small molecule inhibitors that are potent and selective for Lck over other Src family kinases (SFKs) is a key objective for therapeutic development. High specificity is crucial to minimize off-target effects, as other SFKs like Src and Fyn have broad physiological roles.[6] Below is a summary of preclinical Lck inhibitors and their reported potencies.

| Compound | Lck IC₅₀ (nM) | Selectivity Profile (IC₅₀ in nM) | T-Cell Proliferation IC₅₀ (nM) | Reference(s) |

| A-770041 | 147 | Fyn: 44,100; Src: 9,100; Fgr: 14,100 (>300-fold vs Fyn) | ~80 (IL-2 Production EC₅₀) | [7][8] |

| BMS-279700 | 3 | --- | 165 | [9] |

| BMS-243117 | 4 | Fyn: 128; Src: 632; Lyn: 1,320; Fgr: 240; Hck: 3,840; Blk: 336 | 1,100 | [10] |

| Dasatinib | 1.5 | Broad SFK/multi-kinase inhibitor | --- | [10] |

| PP1 | 5 | Non-selective within Src family | --- | [10] |

| PP2 | 4 | Non-selective within Src family | --- | [10] |

| Imatinib | 160 | Also targets ABL, KIT, PDGFR. Kd for Lck = 62 nM | --- | [11] |

| Compound XII ¹ | 0.6 | Src: 1; Kdr: 140; Syk: 200; ZAP-70: 370; Btk: 100 | --- | [10] |

| Compound VIII ² | 2 | Src: 3 | --- | [10] |

¹(2-aminopyrimidine carbamate series) ²(1,2-dihyrdropyrimido[4,5-c]pyridazine series) Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration). Data is compiled for comparative purposes.

Experimental Protocols & Methodologies

Evaluating the efficacy and specificity of potential Lck inhibitors requires a multi-tiered approach, progressing from biochemical assays to cellular models and finally to in vivo animal studies.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified Lck protein. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Protocol: ADP-Glo™ Lck Kinase Assay

-

Reagent Preparation:

-

Prepare Lck Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT).

-

Serially dilute the test inhibitor in DMSO, then further dilute in Kinase Buffer.

-

Prepare a solution of purified recombinant Lck enzyme in Kinase Buffer.

-

Prepare a substrate/ATP mix. A generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1 can be used.

-

-

Kinase Reaction:

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the Lck enzyme solution to each well.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence signal using a plate reader. The signal is directly proportional to Lck activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for a biochemical Lck kinase inhibition assay.

Cellular Assays

Cellular assays are critical for determining a compound's activity in a physiological context, accounting for factors like cell permeability and competition with high intracellular ATP concentrations. A T-cell proliferation assay is a robust functional readout of Lck inhibition.

Protocol: T-Cell Proliferation Assay (CTV Staining)

-

Cell Preparation:

-

Isolate primary T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection kits.[12]

-

Resuspend purified CD3+ T-cells in an appropriate buffer (e.g., PBS).

-

-

Cell Staining:

-

Add CellTrace™ Violet (CTV) dye to the cell suspension. CTV covalently labels intracellular proteins; as cells divide, the dye is distributed equally between daughter cells, and the fluorescence intensity halves with each division.

-

Incubate for 20 minutes at 37°C.

-

Quench the staining reaction by adding complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

Wash the cells twice to remove excess dye and resuspend at a final concentration (e.g., 1x10⁶ cells/mL).

-

-

Assay Setup:

-

Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. This provides the primary TCR stimulus.[13]

-

Wash the plate twice with sterile PBS to remove unbound antibody.[13]

-

Prepare serial dilutions of the Lck inhibitor in complete medium.

-

Add the diluted inhibitor to the wells.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells to provide a co-stimulatory signal.

-

Add the CTV-stained T-cells to each well.

-

-

Incubation:

-

Incubate the plate for 3-4 days at 37°C in a 5% CO₂ incubator.[12]

-

-

Flow Cytometry Analysis:

-

Harvest the cells from the plate.

-

Stain cells with a viability dye (to exclude dead cells) and surface markers like CD4 or CD8 if desired.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of CTV in the violet channel.

-

-

Data Analysis:

-

Gate on the live, single-cell population.

-

Analyze the CTV histogram. Unproliferated cells will form a single bright peak, while subsequent generations of divided cells will appear as distinct peaks of successively halved fluorescence intensity.

-

Quantify proliferation using metrics such as "division index" (average number of divisions for all cells) or "% divided" (percentage of cells that have undergone at least one division).

-

Determine the IC₅₀ of the inhibitor on T-cell proliferation.

-

In Vivo Animal Models

Animal models are essential for evaluating the in vivo efficacy and therapeutic potential of Lck inhibitors in the context of a complex autoimmune disease. The Collagen-Induced Arthritis (CIA) model in rats or mice is a widely used preclinical model for rheumatoid arthritis.[14][15]

Protocol: Collagen-Induced Arthritis (CIA) in Rats

-

Animals: Use susceptible rat strains, such as Lewis or Wistar rats.[14][16]

-

Induction of Arthritis:

-

Day 0 (Primary Immunization): Prepare an emulsion of bovine or chicken Type II collagen with Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).[15][16][17] Inject approximately 0.1-0.2 mL of the emulsion intradermally at the base of the tail.[14][16]

-

Day 7 (Booster Immunization): Administer a booster injection of Type II collagen emulsified in IFA at a different site near the base of the tail.[16]

-

-

Drug Administration:

-

Clinical Assessment:

-

Monitor animals daily or every other day for signs of arthritis.

-

Arthritis Score: Score each paw based on a scale (e.g., 0-4) for erythema (redness) and edema (swelling). The maximum score per animal is typically 16.[14]

-

Paw Thickness: Measure the thickness of the ankle joints using digital calipers.[16]

-

Body Weight: Monitor body weight as a general indicator of health.[16]

-

-

Terminal Analysis (e.g., Day 21-28):

-

Histopathology: Collect ankle joints, fix, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.[16]

-

Radiography/Micro-CT: Image the hind paws to evaluate bone erosion and joint damage.[16][17]

-

Biomarker Analysis: Collect serum to measure levels of anti-Type II collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) by ELISA.[16]

-

Preclinical and Clinical Development Status

Lck inhibitors have demonstrated significant promise in preclinical models of autoimmune diseases and transplantation.

-

A-770041 has been shown to effectively prevent heart allograft rejection in rats at doses of 10-20 mg/kg/day, with efficacy comparable to Cyclosporin A.[7] It also ameliorated psoriatic inflammation in an imiquimod-induced mouse model by reducing Th1/Th17 immune responses.[18]

-

BMS-279700 was identified as a potent, orally active inhibitor that blocks the production of pro-inflammatory cytokines like IL-2 and TNF-α in vivo.[19][20]

Despite this strong preclinical rationale, Lck inhibitors have not yet progressed into late-stage clinical trials for autoimmune diseases to the same extent as inhibitors of other kinases like Janus kinases (JAKs) or Bruton's tyrosine kinase (BTK). Challenges may include achieving the required high degree of selectivity against other highly homologous Src family kinases to ensure a favorable long-term safety profile.[6] The therapeutic landscape for autoimmune diseases is currently dominated by biologics and small molecules targeting other pathways, but the lymphoid-specific expression and critical role of Lck ensure it remains a high-interest target for future drug development.[2][3]

Conclusion and Future Directions

Lck stands as a pivotal and validated target for therapeutic intervention in T-cell mediated autoimmune diseases. Its restricted expression profile offers a compelling advantage for developing targeted therapies with potentially fewer systemic side effects than broadly acting immunosuppressants. The successful development of a clinical this compound will hinge on achieving exquisite selectivity and optimizing pharmacokinetic and pharmacodynamic properties. Future research should focus on exploring novel inhibitor scaffolds, including allosteric inhibitors, and defining the patient populations most likely to benefit from Lck-targeted therapy. As our understanding of the nuances of T-cell signaling in different autoimmune contexts deepens, Lck inhibition remains a highly promising strategy for developing next-generation immunomodulatory drugs.

References

- 1. What are LCK inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Small molecule inhibitors of Lck: the search for specificity within a kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. horizondiscovery.com [horizondiscovery.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. chondrex.com [chondrex.com]

- 15. mdbioproducts.com [mdbioproducts.com]

- 16. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- [1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a potent and orally active inhibitor with excellent in vivo antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medkoo.com [medkoo.com]

Structure-Activity Relationship (SAR) of Lck Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme in the T-cell receptor (TCR) signaling cascade, making it a critical target for therapeutic intervention in a host of immunological diseases and certain cancers. As a member of the Src family of non-receptor tyrosine kinases, Lck's primary role is the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex upon antigen presentation. This initiating event triggers a cascade of downstream signaling events, including the recruitment and activation of Zeta-chain-associated protein kinase 70 (ZAP-70), activation of Phosphoinositide 3-kinase (PI3K), and ultimately the activation of transcription factors like NF-κB and NFAT, leading to T-cell activation, proliferation, and cytokine production.[1][2] Given its central role, the development of potent and selective Lck inhibitors is a significant focus of drug discovery efforts. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of major Lck inhibitor scaffolds, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows.

Lck Signaling Pathway

The activation of a T-cell is a tightly regulated process initiated by the interaction of the T-cell receptor with an antigen-presenting cell. Lck is a critical early mediator in this pathway. The diagram below illustrates the key components and their interactions in the Lck-mediated signaling cascade.

References

Small Molecule Inhibitors of Lck for Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lymphocyte-specific protein tyrosine kinase (Lck) has emerged as a compelling target for cancer therapy. Primarily known for its critical role in T-cell signaling, aberrant Lck activity is also implicated in the proliferation and survival of various cancer cells, both hematological and solid tumors. This technical guide provides a comprehensive overview of the rationale for targeting Lck in oncology, focusing on the development and characterization of small molecule inhibitors. It summarizes key preclinical data, details essential experimental protocols for inhibitor evaluation, and visualizes the intricate Lck signaling pathway and drug discovery workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology seeking to explore Lck as a therapeutic target.

Introduction: Lck as a Druggable Target in Oncology

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa non-receptor tyrosine kinase belonging to the Src family of kinases.[1] It plays a pivotal role in T-cell development and activation by initiating the T-cell receptor (TCR) signaling cascade.[2][3] Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, leading to the recruitment and activation of ZAP-70 and subsequent downstream signaling events that culminate in T-cell proliferation, differentiation, and cytokine production.[1][4]

Beyond its well-established function in T-cells, Lck is also expressed and functionally active in a variety of cancer cells, where it can contribute to oncogenesis and tumor progression.[2][5] Aberrant Lck expression and activity have been observed in hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and chronic lymphocytic leukemia (CLL), as well as in solid tumors including breast, colon, and lung cancer.[2][5][6] In these contexts, Lck can participate in signaling pathways that regulate cancer cell proliferation, survival, and memory.[2][5] The involvement of Lck in both immune cell function and cancer cell signaling presents a unique therapeutic opportunity and a challenge in terms of selective targeting.[2] The development of small molecule inhibitors that can selectively target Lck in tumor cells is therefore an active area of research.[2]

Small Molecule Inhibitors of Lck

A number of small molecule inhibitors with activity against Lck have been developed, many of which are multi-kinase inhibitors targeting several members of the Src family and other tyrosine kinases. The following tables summarize the in vitro potency of several key Lck inhibitors.

Table 1: Biochemical Potency of Lck Inhibitors

| Inhibitor | Lck IC50 | Lck Ki | Other Notable Kinase Targets (IC50) |

| Dasatinib | <1 nM[7] | 900 pM[8] | Src (<1 nM), Abl (<1 nM), c-Kit (79 nM)[7] |

| Saracatinib (AZD0530) | <4 nM[9] | N/A | c-Src (2.7 nM), c-Yes (4 nM), Fyn (4-10 nM), Lyn (5 nM)[9] |

| Bosutinib (SKI-606) | N/A | N/A | Src (1.2 nM), Abl (1 nM)[2] |

| Ponatinib (AP24534) | N/A | N/A | Abl (0.37 nM), Src (5.4 nM), VEGFR2 (1.5 nM), FGFR1 (2.2 nM)[10] |

| A-770041 | 147 nM[11][12] | N/A | Src (9.1 µM), Fyn (44.1 µM), Fgr (14.1 µM)[11] |

| PP2 | 4 nM[13] | N/A | Fyn (5 nM)[13] |

N/A: Not Available in the searched results.

Table 2: Cellular Potency of Lck Inhibitors Against Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 |

| Dasatinib | CTV-1 | Acute Myeloid Leukemia | 13 nM[14] |

| K562 | Chronic Myeloid Leukemia | <1 nM[14] | |

| HEY | Ovarian Cancer | 1 nM[15] | |

| OVKATE | Ovarian Cancer | 11.3 µM[15] | |

| Saracatinib (AZD0530) | K562 | Chronic Myeloid Leukemia | 0.22 µM |

| A549 | Lung Cancer | 0.14 µM (migration) | |

| PC3 | Prostate Cancer | 0.2-0.7 µM (growth) | |

| DU145 | Prostate Cancer | 0.2-0.7 µM (growth) | |

| A-770041 | CTV-1 | Acute Myeloid Leukemia | 224 nM[15] |

| Ponatinib (AP24534) | Ba/F3 (BCR-ABL) | Leukemia Model | 0.5 nM[4] |

| Ba/F3 (BCR-ABL T315I) | Leukemia Model | 11 nM[4] | |

| SK-Hep-1 | Hepatocellular Carcinoma | 0.288 µM[16] | |

| SNU-423 | Hepatocellular Carcinoma | 0.553 µM[16] |

Lck Signaling Pathway in Cancer

Lck is a key mediator of signal transduction downstream of various receptors in both immune and cancer cells.[2] Its activation is tightly regulated by phosphorylation and dephosphorylation events. The canonical TCR signaling pathway initiated by Lck is well-characterized. In cancer cells, Lck can be aberrantly activated and engage in similar downstream signaling cascades to promote cell proliferation and survival.[3]

Experimental Protocols

In Vitro Lck Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Lck kinase. Assays are typically performed in a 96- or 384-well plate format.

Materials:

-

Recombinant human Lck enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Lck substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

-

In a white, opaque microplate, add the test compound or vehicle (DMSO in kinase buffer).

-

Add the Lck enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for Lck to determine IC50 values.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves two steps: first, depleting the remaining ATP, and second, converting the produced ADP to ATP and measuring the light output with a luciferase/luciferin reaction.[17]

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Lck inhibitors on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear flat-bottom cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18]

-

Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow the cells to attach.[18]

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with the same concentration of DMSO).

-

Incubate the plate for the desired treatment period (e.g., 72 hours).[18]

-

After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[3]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Gently mix the contents of the wells to ensure complete solubilization. The plate can be left overnight at 37°C for complete dissolution.[3]

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

In Vivo Subcutaneous Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of an Lck inhibitor in a subcutaneous tumor xenograft model in mice.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old.

-

Cancer cell line of interest.

-

Sterile PBS or appropriate cell culture medium.

-

Matrigel (optional, can enhance tumor take-rate).

-

Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).

-

Vehicle control for the test compound.

-

Calipers for tumor measurement.

-

Anesthesia (e.g., isoflurane).

-

Syringes and needles.

Procedure:

-

Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or medium at a concentration of approximately 5-10 x 10^6 cells per 100-200 µL. The cell suspension can be mixed 1:1 with Matrigel on ice.[19][20]

-

Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.[19][20]

-

Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]

-

Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions (length and width) with calipers every few days. Calculate the tumor volume using the formula: (Length x Width²) / 2.[21]

-

Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of the this compound.

Clinical Development of Lck Inhibitors in Oncology

Several small molecule inhibitors with activity against Lck have been evaluated in clinical trials for various cancers. The following table provides a summary of the clinical development status of some of these inhibitors.

Table 3: Summary of Clinical Trials for Lck Inhibitors in Cancer

| Inhibitor | Phase | Cancer Type(s) | Key Findings/Status |

| Dasatinib | Phase I/II/III | CML, Ph+ ALL, Solid Tumors (Prostate, Breast, Lung, etc.) | Approved for CML and Ph+ ALL. In solid tumors, has shown modest single-agent activity but is being explored in combination therapies.[6][22][23][24][25] |

| Saracatinib (AZD0530) | Phase I/II | Breast, Prostate, SCLC, Colorectal Cancer | Limited single-agent efficacy observed in several solid tumors, leading to early trial terminations in some cases. Combination studies have been explored.[12][20][23][26] |

| Bosutinib (SKI-606) | Phase I/II/III | CML, Solid Tumors (Breast, Colorectal, Pancreatic, NSCLC) | Approved for CML. In solid tumors, has shown some activity (stable disease) in Phase I/II trials, often in combination with chemotherapy.[11][18][27][28][29][30][31][32] |

| Ponatinib (AP24534) | Phase I/II/III | CML, Ph+ ALL, AML | Approved for CML and Ph+ ALL, particularly in patients with the T315I mutation. Clinical activity also observed in AML with FLT3-ITD mutations.[22][27][28][29] |